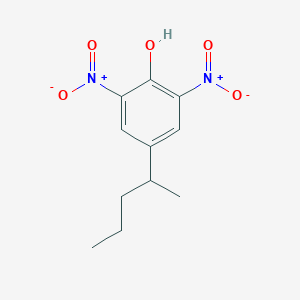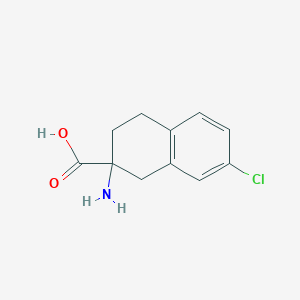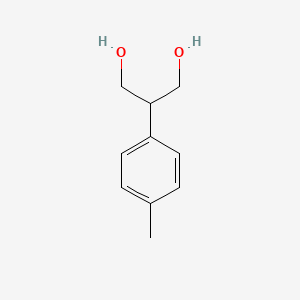
2,6-Dinitro-4-(pentan-2-yl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dinitro-4-(pentan-2-yl)phenol is an organic compound with the molecular formula C11H14N2O5 It is characterized by the presence of two nitro groups and a pentan-2-yl substituent on a phenol ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dinitro-4-(pentan-2-yl)phenol typically involves the nitration of a phenol derivative. One common method includes the following steps:
Starting Material: Phenol is reacted with 1-pentene in the presence of a rhenium catalyst at 130-150°C under protective gas to form 2-(pentan-2-yl)phenol.
Industrial Production Methods: Industrial production methods for this compound are designed to maximize yield and purity while minimizing environmental impact. The process involves:
Raw Materials: Easily obtainable raw materials such as phenol and 1-pentene.
Reaction Conditions: Mild reaction conditions with high regioselectivity.
Post-Treatment: Simple and convenient post-treatment steps including dilution, washing, drying, and filtering.
Analyse Chemischer Reaktionen
Types of Reactions: 2,6-Dinitro-4-(pentan-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups under specific conditions.
Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and catalytic amounts of transition metals.
Substitution: Reagents such as halogens and sulfonic acids are used under acidic or basic conditions.
Major Products:
Reduction: The major products include 2,6-diamino-4-(pentan-2-yl)phenol.
Substitution: Products vary depending on the substituent introduced, such as halogenated or sulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
2,6-Dinitro-4-(pentan-2-yl)phenol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Investigated for its potential use in pharmaceuticals due to its unique chemical properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,6-Dinitro-4-(pentan-2-yl)phenol involves its interaction with molecular targets such as enzymes and receptors. The nitro groups play a crucial role in its reactivity, allowing it to form covalent bonds with target molecules. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function .
Vergleich Mit ähnlichen Verbindungen
2,4-Dinitrophenol: Similar in structure but lacks the pentan-2-yl substituent.
2,6-Dinitrophenol: Similar but without the additional alkyl group.
Uniqueness: 2,6-Dinitro-4-(pentan-2-yl)phenol is unique due to the presence of both nitro groups and the pentan-2-yl substituent, which confer distinct chemical and physical properties. This makes it particularly useful in specific applications where these properties are advantageous .
Eigenschaften
CAS-Nummer |
4097-42-1 |
|---|---|
Molekularformel |
C11H14N2O5 |
Molekulargewicht |
254.24 g/mol |
IUPAC-Name |
2,6-dinitro-4-pentan-2-ylphenol |
InChI |
InChI=1S/C11H14N2O5/c1-3-4-7(2)8-5-9(12(15)16)11(14)10(6-8)13(17)18/h5-7,14H,3-4H2,1-2H3 |
InChI-Schlüssel |
FMQYNJAZGOHAHT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C)C1=CC(=C(C(=C1)[N+](=O)[O-])O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(2S,3R)-3-hydroxy-2,3-dihydro-1-benzofuran-2-yl]propan-1-one](/img/structure/B14162441.png)
![11-Hydroxy-9,12-dimethyl-4-methylidene-13-propan-2-yl-7-oxapentacyclo[7.6.0.01,12.03,8.06,8]pentadecane-5,10-dione](/img/structure/B14162455.png)
![N-[(2S,3S)-5-[(2S)-1-hydroxypropan-2-yl]-3-methyl-2-[[methyl-[(4-phenoxyphenyl)methyl]amino]methyl]-6-oxo-3,4-dihydro-2H-1,5-benzoxazocin-10-yl]-4-pyridinecarboxamide](/img/structure/B14162456.png)

![(6E)-6-[(1-benzyl-2,5-dimethylpyrrol-3-yl)methylidene]-5-imino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B14162467.png)

![2-(4-fluorophenoxy)-N-(2-methylbenzo[d]thiazol-6-yl)acetamide](/img/structure/B14162493.png)





![2,2-dimethoxyethyl-[7-methyl-2-(methylthio)-6,8-dihydro-5H-pyrido[4,5]thieno[1,2-c]pyrimidin-4-yl]amine](/img/structure/B14162525.png)

